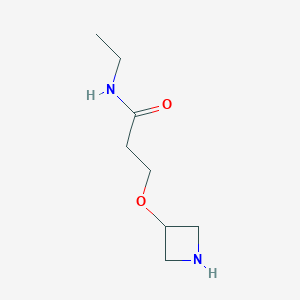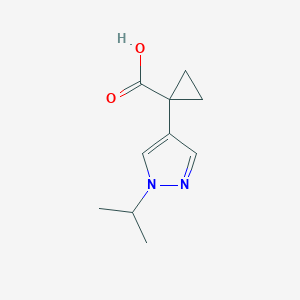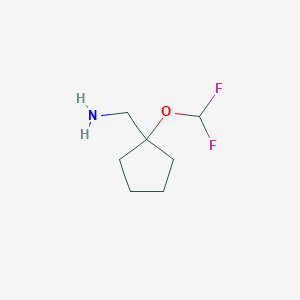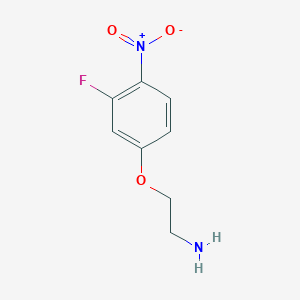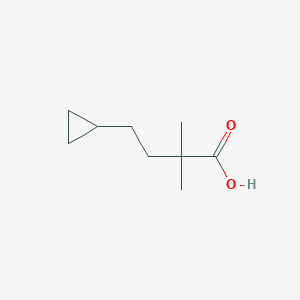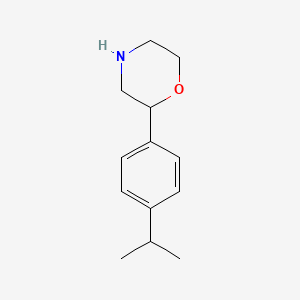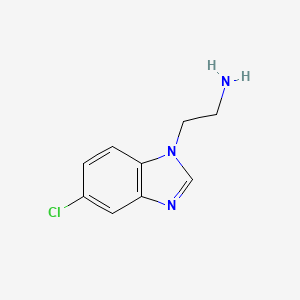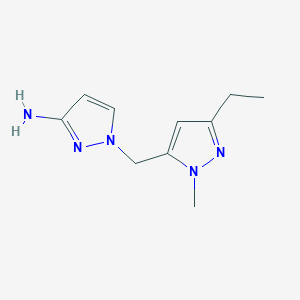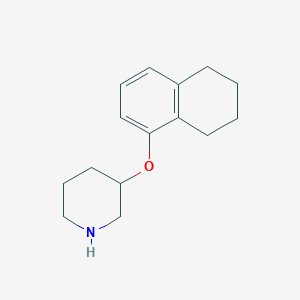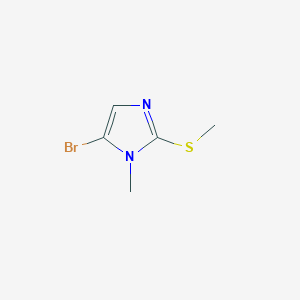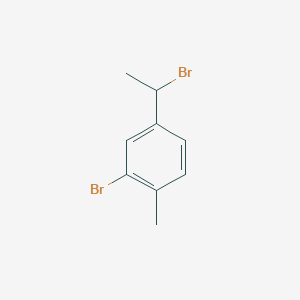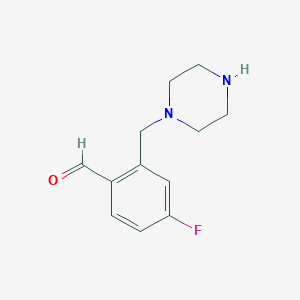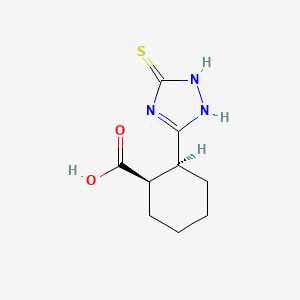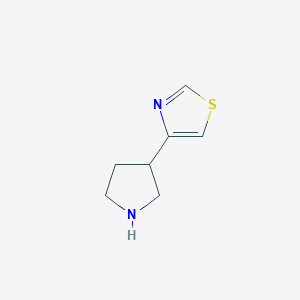
4-(3-Pyrrolidinyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Pyrrolidinyl)thiazole is a heterocyclic compound that features a thiazole ring fused with a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Pyrrolidinyl)thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-aminopyrrolidine with α-haloketones or α-haloesters in the presence of a base, leading to the formation of the thiazole ring. The reaction conditions often include solvents like ethanol or acetonitrile and bases such as sodium hydride or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Pyrrolidinyl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Thiazole derivatives with various substituents at the 2-position.
Scientific Research Applications
4-(3-Pyrrolidinyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 4-(3-Pyrrolidinyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in hydrogen bonding and π-π interactions with proteins and enzymes, leading to modulation of their activity. The pyrrolidine ring contributes to the compound’s overall three-dimensional structure, enhancing its binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring that serves as a versatile scaffold in drug discovery.
Thiazole: A sulfur and nitrogen-containing heterocycle known for its biological activity.
Pyrazolothiazoles: Compounds that combine pyrazole and thiazole rings, exhibiting diverse biological activities
Uniqueness: 4-(3-Pyrrolidinyl)thiazole is unique due to the combination of the pyrrolidine and thiazole rings, which provides a distinct three-dimensional structure and enhances its potential for biological activity. This combination allows for greater structural diversity and the ability to interact with a wider range of biological targets compared to its individual components .
Properties
Molecular Formula |
C7H10N2S |
|---|---|
Molecular Weight |
154.24 g/mol |
IUPAC Name |
4-pyrrolidin-3-yl-1,3-thiazole |
InChI |
InChI=1S/C7H10N2S/c1-2-8-3-6(1)7-4-10-5-9-7/h4-6,8H,1-3H2 |
InChI Key |
RWTPTYUXLDJACB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CSC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


